Product packaging for Cladosporol(Cat. No.:)

Cladosporol

Cat. No.: B1242795
M. Wt: 352.3 g/mol
InChI Key: LARAKOUQDSHWJV-RORDDOKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladosporol A is a secondary metabolite, purified to >98%, isolated from the endophytic fungus Cladosporium cladosporioides . This compound exhibits promising and potent cytotoxic activity across a panel of human cancer cell lines, demonstrating particular efficacy against breast cancer (MCF-7) cells with an IC50 value of 8.7 μM, as well as activity against lung (A549), colon (HCT-116), prostate (PC-3), and ovarian (OVCAR-3) cancer cells . Its primary research value lies in its multi-faceted mechanism of action, which includes the induction of programmed cell death and the inhibition of cancer cell proliferation. Mechanistic studies reveal that this compound A functions as a novel peroxisome proliferator-activated receptor gamma (PPARγ) ligand . Activation of this nuclear receptor is central to its antiproliferative effects, leading to the inactivation of the β-catenin/TCF signaling pathway, which is critically involved in cell survival and proliferation . Furthermore, in breast cancer (MCF-7) cells, this compound A triggers apoptosis through the intrinsic mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), a loss of mitochondrial membrane potential, the release of cytochrome c, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2 . It also acts as a microtubule destabilizing agent, disrupting microtubule dynamics and inducing expression of the pro-apoptotic protein p21, which contributes to a G1/S cell cycle arrest . Research also indicates that this compound A can induce mild autophagic flux, contributing to a ROS-mediated mitophagic cell death . In prostate cancer (PC-3) models, the binding of this compound A to PPARγ counteracts proliferation and migration by promoting apoptosis and decreasing lipid biosynthesis . For research involving the study of apoptosis signaling pathways, cell cycle regulation, microtubule dynamics, and PPARγ-mediated effects in oncology. For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B1242795 Cladosporol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

(1aR,2R,7aR)-2,3-dihydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-2,7a-dihydro-1aH-naphtho[2,3-b]oxiren-7-one

InChI

InChI=1S/C20H16O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,18-21,23,25H,4,6H2/t8-,18+,19-,20+/m0/s1

InChI Key

LARAKOUQDSHWJV-RORDDOKRSA-N

Isomeric SMILES

C1CC(=O)C2=C([C@H]1C3=C4C(=C(C=C3)O)[C@H]([C@@H]5[C@H](C4=O)O5)O)C=CC=C2O

Canonical SMILES

C1CC(=O)C2=C(C1C3=C4C(=C(C=C3)O)C(C5C(C4=O)O5)O)C=CC=C2O

Synonyms

cladosporol

Origin of Product

United States

Isolation and Source Microorganisms of Cladosporol

Fungal Genera and Species as Primary Producers

The production of Cladosporol is predominantly associated with fungi belonging to the genus Cladosporium. This genus is known for its extensive distribution and its ability to produce a wide array of secondary metabolites. mdpi.comsemanticscholar.org

Cladosporium Species Origin and Biosynthetic Diversity

The genus Cladosporium is one of the most widespread and frequently isolated fungal genera, found in a vast range of environments globally. adelaide.edu.auinspq.qc.ca These fungi are characterized by their notable ecological adaptability and are known to engage in various symbiotic relationships with plants and animals. mdpi.comsemanticscholar.orgnih.gov The genus is recognized for its significant biosynthetic diversity, producing a plethora of secondary metabolites, including polyketides, alkaloids, steroids, and terpenoids. nih.govmdpi.comresearchgate.net This metabolic versatility has made Cladosporium a subject of considerable research for discovering novel, biologically active compounds. mdpi.comsemanticscholar.org

The identification of Cladosporium species has evolved from relying on morphological characteristics to more precise molecular analysis, utilizing genomic regions like ITS rDNA, actin (ACT), and translation elongation factor 1-alpha (EF-1α) to understand the diversity and evolutionary relationships within the genus. frontiersin.org

Specific Cladosporium Species Associated with this compound Production

Several species within the Cladosporium genus have been identified as producers of this compound and its derivatives. Research has shown that Cladosporium cladosporioides and Cladosporium tenuissimum are notable producers of these compounds. mdpi.comnih.gov For instance, this compound A was first isolated from C. cladosporioides, and later, along with its analogues this compound B-E, from C. tenuissimum. mdpi.com Subsequent studies on an algal endophytic strain of C. cladosporioides led to the isolation of new dimeric tetralones, including cladosporols F–J. mdpi.com

Other species such as Cladosporium sphaerospermum have also been reported to produce this compound. researchgate.net The production of mycotoxins, including this compound, can be influenced by environmental factors such as temperature. researchgate.net

Environmental Habitats of Producer Strains

The fungal strains that produce this compound are found in a wide array of environmental habitats, spanning both terrestrial and marine ecosystems. mdpi.comsemanticscholar.org

Terrestrial Sources and Endophytic Associations

Cladosporium species are commonly found in terrestrial environments, where they can be isolated from soil, decaying organic matter, and the air. adelaide.edu.auinspq.qc.cafrontiersin.org They are frequently identified as endophytic fungi, residing within the tissues of various plants without causing any apparent harm to the host. frontiersin.org These endophytic relationships are widespread, with Cladosporium species being isolated from the internal tissues of plants across numerous genera. frontiersin.org

For example, Cladosporium cladosporioides has been isolated from garden soil and has been shown to produce various hydrolytic enzymes. scielo.org Endophytic strains of Cladosporium, such as C. cladosporioides isolated from the mangrove plant Ceriops tagal, have been found to produce a variety of bioactive compounds. nih.gov Similarly, Cladosporium oxysporum has been isolated as an endophyte from the terrestrial plant Aglaia odorata. cabidigitallibrary.org

Marine and Deep-Sea Derived Fungi as Sources

The marine environment, including deep-sea sediments, has emerged as a significant source of this compound-producing fungi. mdpi.comsemanticscholar.orgresearchgate.net Marine-derived fungi, in general, are a rich source of novel and bioactive metabolites. nih.gov Cladosporium species are frequently isolated from various marine substrates such as algae, sponges, and sediments. mdpi.comnih.gov

Notably, a deep-sea derived fungus, Cladosporium cladosporioides HDN14-342, collected from sediment at a depth of 3471 meters, was found to produce cladosporols F and G. mdpi.com Another marine algal-derived endophytic fungus, Cladosporium cladosporioides EN-399, yielded new this compound derivatives, cladosporols F–I, as well as the known this compound C and its epimer, this compound J. researchgate.netacs.org The discovery of these compounds from marine and deep-sea fungi highlights the untapped potential of these extreme environments as a source for new chemical entities. researchgate.netmdpi.com

Table 1: Cladosporium Species and their Habitats Associated with this compound Production

Species Habitat Source Type Reference
Cladosporium cladosporioides Marine (Algal Endophyte) Endophytic mdpi.comresearchgate.netacs.org
Cladosporium cladosporioides Marine (Deep-Sea Sediment) Marine mdpi.com
Cladosporium cladosporioides Terrestrial (Garden Soil) Terrestrial scielo.org
Cladosporium cladosporioides Terrestrial (Endophyte) Endophytic nih.gov
Cladosporium tenuissimum Not Specified Not Specified mdpi.comnih.gov
Cladosporium sphaerospermum Air Terrestrial researchgate.net
Cladosporium oxysporum Terrestrial (Endophyte) Endophytic cabidigitallibrary.org

Advanced Structural Characterization and Stereochemical Elucidation of Cladosporol and Its Analogues

Isolation and Characterization of this compound Derivatives and Epimers

Research on various fungal strains, particularly from the genus Cladosporium, has led to the isolation and identification of a range of this compound derivatives and epimers. These efforts have expanded the known chemical diversity of this compound class.

An investigation of the marine algal-derived endophytic fungus Cladosporium cladosporioides EN-399 yielded four new this compound derivatives, named cladosporols F–I, along with the previously known this compound C and a new epimer, this compound J. acs.orgnih.gov The structures of these compounds were meticulously determined through detailed interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. acs.orgnih.gov Similarly, a study of Cladosporium tenuissimum, a hyperparasite of rust fungi, resulted in the isolation of cladosporols B–E. unimi.it Their structures and stereochemistry were elucidated using 1H and 13C NMR evidence, as well as Circular Dichroism (CD) measurements. unimi.it

The structural elucidation of these analogues often involves detailed analysis of spectroscopic data. For instance, the structure of this compound C was assigned based on NMR data that indicated the presence of an oxirane ring. unimi.it this compound D was identified by the presence of a C(3)HOH fragment in place of a CH2 group when its NMR data was compared to that of this compound C. unimi.it this compound E was found to be similar to this compound D, with the key difference being an additional hydroxyl group at the C-2 position. unimi.it

Further expanding the family, seven new tetramic acid derivatives, cladosporiumins I-O, were isolated from the deep-sea-derived fungus Cladosporium sphaerospermum EIODSF 008. mdpi.com Their structures were determined through a combination of spectroscopic analysis, quantum chemical calculations, and Electronic Circular Dichroism (ECD) spectra. mdpi.com This study also led to the reassignment of the structures of cladosporiumins E-H as their sodium complexes. mdpi.com From a mangrove-derived fungus, Cladosporium sp. HNWSW-1, two new isocoumarin (B1212949) derivatives, cladoslides A and B, were isolated along with several known iso-cladospolide B epimers. frontiersin.org Their structures were elucidated by spectroscopic analysis, Rh2(OCOCF3)4-induced ECD experiments, and Marfey's method. frontiersin.org

The following table summarizes some of the isolated this compound derivatives and their sources:

Compound NameSource OrganismKey Structural FeaturesReference
This compound B Cladosporium tenuissimum unimi.it
This compound C Cladosporium tenuissimum, Cladosporium cladosporioides EN-399Contains an oxirane ring. acs.orgunimi.it
This compound D Cladosporium tenuissimumContains a C(3)HOH fragment. unimi.it
This compound E Cladosporium tenuissimumContains an additional hydroxyl group at C-2 compared to this compound D. unimi.it
Cladosporols F-I Cladosporium cladosporioides EN-399New this compound derivatives. acs.orgnih.gov
This compound J Cladosporium cladosporioides EN-399A new epimer of this compound C. acs.orgnih.gov
Cladosporiumins I-O Cladosporium sphaerospermum EIODSF 008Tetramic acid derivatives. mdpi.com
Cladoslides A and B Cladosporium sp. HNWSW-1Isocoumarin derivatives. frontiersin.org
iso-Cladospolide B epimers Cladosporium sp. HNWSW-1 frontiersin.org

Configurational Revisions and Structural Confirmation Studies

The determination of the absolute configuration of this compound and its analogues has been a challenging aspect of their structural elucidation, leading to significant revisions of initially proposed stereochemistries.

A pivotal study on cladosporols F and G, isolated from Cladosporium cladosporioides EN-399, led to a crucial revision of the absolute configuration of this compound A and all related derivatives. acs.orgnih.gov Through Time-Dependent Density Functional Theory (TDDFT-ECD) and Optical Rotatory (OR) calculations, the absolute configuration at the 4'-position was revised from R to S. acs.orgnih.gov This finding had widespread implications for the entire class of this compound compounds. mdpi.com

Initially, the absolute stereochemistry of this compound was determined by comparing its 1H-1H coupling constant values and CD spectrum with those of (+)-epoxydon and (+)-isoepoxydon. unimi.it The similar CD behavior of cladosporols B-E allowed for the assignment of the absolute configuration of carbons C-4 and C-4'. unimi.it A detailed analysis of 1H-1H coupling constants was then used to assign the chirality of the remaining stereocenters at C-2 and C-3. unimi.it

Further studies have continued to refine the understanding of the stereochemistry of related compounds. For example, the relative configuration of malettinin E, a tropolone (B20159) produced by a marine Cladosporium strain, was conclusively determined by single-crystal X-ray diffraction analysis. frontiersin.orgcore.ac.uk This analysis confirmed that malettinin E is the C-13 epimer of malettinin C. frontiersin.orgcore.ac.uk Similarly, the absolute configuration of cladosporine A, an indole (B1671886) diterpenoid alkaloid from a Cladosporium species, was determined using electronic circular dichroism (ECD) experiments. tandfonline.com

The structural and stereochemical data for some key compounds are presented below:

Compound NameOriginal Configurational AssignmentRevised Configurational AssignmentMethod of Revision/ConfirmationReference
This compound A and related cladosporols (4'R)(4'S)TDDFT-ECD and OR calculations acs.orgnih.gov
Cladosporols B-E Chirality at C-2, C-3, C-4, and C-4' assigned based on CD spectra and 1H-1H coupling constants.CD spectroscopy and NMR coupling constant analysis unimi.it
Malettinin E Relative configuration determined; identified as the C-13 epimer of Malettinin C.Single-crystal X-ray diffraction frontiersin.orgcore.ac.uk
Cladosporine A Absolute configuration determined.Electronic Circular Dichroism (ECD) experiments tandfonline.com
Cladosporiumins I-O Structures elucidated.Spectroscopic analysis, quantum chemical calculations, ECD spectra mdpi.com

Biosynthetic Pathways and Genetic Insights into Cladosporol Production

Polyketide Synthase (PKS) Pathways in Cladosporium

Polyketides are a diverse class of secondary metabolites synthesized by enzymes known as polyketide synthases (PKSs). In fungi, these are typically large, multifunctional enzymes. The genus Cladosporium possesses a significant number of genes encoding for PKSs, indicating a high potential for producing a wide array of secondary metabolites. researchgate.netnih.gov

The biosynthesis of many fungal polyketides, including those structurally related to cladosporol, involves the cooperative action of two distinct iterative type I PKSs: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.gov The HR-PKS is responsible for synthesizing a partially reduced polyketide chain, while the NR-PKS typically performs aromatization of a second polyketide chain. These two chains are then combined to form the final complex molecule.

Research into the biosynthesis of cladosporin (B1252801), a structurally related and potent antimalarial compound also produced by Cladosporium cladosporioides, has confirmed the involvement of an HR-PKS and an NR-PKS pair. nih.govresearchgate.net Genome sequencing of C. cladosporioides revealed numerous putative secondary metabolite gene clusters, with seven encoding type I iterative PKSs. nih.gov This machinery highlights the fungus's capability to produce complex polyketides. For instance, the production of 1,8-dihydroxynaphthalene (DHN)-melanin in C. cladosporioides is also linked to a PKS pathway, specifically a pentaketide (B10854585) pathway. nih.gov

Proposed Biosynthetic Mechanisms for this compound and Analogues

The biosynthesis of this compound and its analogues, which are dimeric tetralone derivatives, is proposed to originate from a hexaketide or pentaketide precursor. mdpi.com This precursor undergoes cyclization to form a key tetralone monomer. Subsequently, two of these tetralone monomers couple to create the dimeric structure characteristic of compounds like this compound. mdpi.com

A more detailed understanding comes from the well-studied biosynthesis of the related compound, cladosporin. This process is initiated by the cooperative action of the HR-PKS (named Cla2 or Cla3 in different studies) and the NR-PKS (Cla3 or Cla2). nih.govresearchgate.netualberta.ca The proposed mechanism involves a 5+3 assembly, where the HR-PKS synthesizes a five-ketide intermediate, and the NR-PKS produces a three-ketide unit. nih.gov These intermediates are then combined and further processed through cyclization and lactone formation to yield the final product. nih.gov While this specific pathway is for cladosporin, the general principles of PKS collaboration and monomer assembly are believed to apply to other complex polyketides in Cladosporium, including this compound. mdpi.com

The table below summarizes the key enzyme types involved in the proposed biosynthesis of this compound and related polyketides.

Enzyme/Pathway TypeRole in BiosynthesisPrecursor UnitsKey Intermediates
Polyketide Synthase (PKS) Catalyzes the condensation of acyl-CoA precursors to form polyketide chains.Acetyl-CoA, Malonyl-CoAPolyketide chains (e.g., pentaketide, hexaketide)
Highly Reducing PKS (HR-PKS) Synthesizes a partially reduced polyketide chain.Acyl-CoA unitsReduced polyketide intermediate
Non-Reducing PKS (NR-PKS) Synthesizes and aromatizes a second polyketide chain.Acyl-CoA unitsAromatic polyketide intermediate
Dimerization/Coupling Enzymes Joins monomer units to form the final dimeric structure.Tetralone monomersDimeric tetralone scaffold

This table is based on proposed mechanisms for this compound and established pathways for related compounds like cladosporin. nih.govmdpi.com

Genomic and Transcriptomic Approaches to Pathway Elucidation

Modern molecular techniques have been instrumental in uncovering the genetic basis for this compound and other secondary metabolite production in Cladosporium.

Transcriptome analysis, primarily through RNA sequencing (RNA-Seq), provides a snapshot of the genes being actively expressed under specific conditions. This method has been applied to various Cladosporium species to understand their metabolic potential. For example, the transcriptome of a taxol-producing endophytic fungus, Cladosporium cladosporioides MD2, was sequenced, generating approximately 1.77 Gbp of clean reads that were assembled into 16,603 unigenes. nih.govnih.govresearchgate.net Such analyses allow for the identification of expressed genes involved in specific biosynthetic pathways, including those for secondary metabolites. nih.gov

By comparing the transcriptomes of the fungus under different growth conditions or at different life stages, researchers can identify which genes are upregulated during the production of a target compound. nih.govfrontiersin.org This approach helps to pinpoint candidate genes within the vast genome that are likely involved in the biosynthesis of specific molecules. For instance, studies on Cladosporium fulvum have shown that the expression of secondary metabolite genes can be influenced by environmental cues like the available carbon source. nih.gov

A hallmark of fungal secondary metabolism is that the genes encoding the biosynthetic pathway for a specific compound are typically located together in the genome in what is known as a biosynthetic gene cluster (BGC). doi.orgnih.gov Genome sequencing of Cladosporium species has revealed a large number of these BGCs. researchgate.netnih.gov

The genome of C. cladosporioides was found to contain 50 putative secondary metabolite gene clusters. nih.gov The specific gene cluster responsible for cladosporin production was identified within this data. It contains the genes for the HR-PKS (Cla2) and NR-PKS (Cla3), along with a putative resistance gene (cla4), which likely protects the fungus from its own toxic product. nih.gov The identification of such clusters is often achieved using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which scans genomic data for conserved sequences typical of BGCs. nih.govmdpi.com The presence of these organized gene clusters supports their co-regulation and provides a clear target for further functional analysis. doi.org

The table below details some of the identified gene clusters in Cladosporium species.

Cladosporium SpeciesNumber of Predicted SM Gene ClustersKey Gene Types Identified in ClustersReference
C. cladosporioides50Type I PKS, HR-PKS, NR-PKS, Lysyl-tRNA synthetase nih.gov
C. fulvum23 (predicted)PKS, NRPS, DMATS, Terpene Cyclases researchgate.netnih.gov
Cladosporium sp. (BF-F)Not specifiedTryptophan synthesis, Sterol synthesis, Nitrogen metabolism frontiersin.org

SM: Secondary Metabolite; PKS: Polyketide Synthase; NRPS: Non-Ribosomal Peptide Synthetase; DMATS: Dimethylallyl Tryptophan Synthase.

Identifying a gene cluster is the first step; confirming the function of the enzymes it encodes is the next crucial phase. Functional genomics provides the tools for this validation. A primary technique is heterologous expression, where the candidate genes from Cladosporium are cloned and expressed in a different, well-characterized host organism, such as the yeast Saccharomyces cerevisiae or the fungus Aspergillus oryzae. nih.govresearchgate.net

This approach was successfully used to confirm the function of the cladosporin biosynthetic pathway. The genes for the HR-PKS and NR-PKS from C. cladosporioides were expressed in S. cerevisiae, which then successfully produced cladosporin. nih.govresearchgate.net This experiment definitively linked the identified gene cluster to the production of the compound. Furthermore, in vitro assays using purified enzymes can be conducted with synthesized substrate analogues to probe the enzyme's specificity and mechanism. ualberta.ca Such studies have demonstrated that the Cla2 enzyme accepts specific intermediates, confirming its role in the later stages of biosynthesis. ualberta.ca These functional analyses are essential for conclusively identifying the enzymes responsible for each step in the production of this compound and its analogues. beilstein-journals.org

Pharmacological and Biological Activities of Cladosporol: Mechanistic Investigations

Antineoplastic and Cytotoxic Mechanisms

Cladosporol exhibits potent antineoplastic and cytotoxic activities against various cancer cell lines through a multi-faceted approach that targets key cellular processes involved in cancer development and progression. jst.go.jpfrontiersin.org Research has demonstrated its ability to inhibit the growth of human gastric carcinoma, colon cancer, and breast cancer cells, among others. jst.go.jpresearchgate.netexlibrisgroup.com

Modulators of Cellular Proliferation and Cell Cycle Progression

A fundamental aspect of this compound's anticancer activity lies in its ability to modulate cellular proliferation and arrest the cell cycle, thereby preventing uncontrolled cancer cell division. mdpi.comfrontiersin.org

This compound and its derivatives act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating cell proliferation, differentiation, and metabolism. mdpi.comnih.govresearchgate.net The activation of PPARγ by this compound leads to the modulation of gene expression, which in turn influences various cellular processes. mdpi.comresearchgate.netunifi.it

Studies have shown that this compound A, a major isoform, inhibits the proliferation of colorectal cancer cells by activating PPARγ. mdpi.com This activation leads to the upregulation of the p21waf1/cip1 gene, a well-known inhibitor of cyclin-dependent kinases (CDKs). mdpi.comexlibrisgroup.com Furthermore, this compound has been found to reduce the levels of β-catenin, a key protein in cell-cell adhesion and a regulator of oncogenic target genes like c-myc and cyclin D1, through a PPARγ-dependent proteasomal degradation pathway. mdpi.comfrontiersin.org

Target Cell LineKey Findings
Human Colorectal Cancer Cells (HT-29)This compound A inhibits cell proliferation through PPARγ-mediated modulation of gene expression. mdpi.com
Human Prostate Cancer CellsCladosporols control cell proliferation via PPARγ-mediated gene expression. mdpi.comnih.gov
3T3-L1 Murine PreadipocytesCladosporols exhibit anti-adipogenetic activity by preventing differentiation. mdpi.comnih.gov

A significant mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, primarily at the G0/G1 phase. mdpi.comexlibrisgroup.com This arrest prevents cancer cells from entering the DNA synthesis (S) phase, effectively halting their division.

In human colon carcinoma HT-29 cells, this compound A was found to cause a G1-phase arrest, which was associated with a significant increase in the expression of the p21waf1/cip1 protein. exlibrisgroup.com This upregulation of p21 inhibits the activity of cyclin D1/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. mdpi.comexlibrisgroup.com Similarly, in human breast cancer (MCF-7) cells, this compound A treatment led to an increase in the proportion of cells in the G0/G1 phase. researchgate.net

Cell LineEffect of this compoundAssociated Molecular Changes
Human Colon Carcinoma (HT-29)G1 phase arrest exlibrisgroup.comIncreased p21waf1/cip1, decreased cyclin D1, cyclin E, CDK2, CDK4 mdpi.comexlibrisgroup.com
Human Breast Cancer (MCF-7)G0/G1 phase arrest researchgate.netIncreased p21 protein expression researchgate.net
Human Prostate Cancer (PC-3)G0/G1 phase arrest mdpi.comNot specified
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Mediated Gene Expression Modulation

Induction of Programmed Cell Death Pathways

In addition to halting cell proliferation, this compound actively induces programmed cell death in cancer cells through various pathways, primarily apoptosis and autophagy.

This compound has been shown to trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. researchgate.netwikipedia.org This process involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

In human breast cancer (MCF-7) cells, treatment with this compound A led to a significant loss of mitochondrial membrane potential, the release of cytochrome c, and the modulation of the Bax/Bcl-2 protein ratio, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The released cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. wikipedia.org

Cell LineKey Events in Mitochondrial Apoptosis
Human Breast Cancer (MCF-7)Loss of mitochondrial membrane potential, cytochrome c release, upregulation of Bax, downregulation of Bcl-2. researchgate.net
Human Prostate Cancer (PC-3)Increased apoptosis, diminished expression of caspase-3 and caspase-9. mdpi.com

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. This compound has been found to modulate autophagic flux in cancer cells, often in a manner that contributes to its cytotoxic effects. This modulation is frequently mediated by an increase in reactive oxygen species (ROS). frontiersin.orgresearchgate.net

In human breast cancer cells, this compound A was shown to induce autophagy, as evidenced by increased monodansylcadaverine (MDC) staining and the conversion of LC3-I to LC3-II. researchgate.net This autophagic process was linked to an increase in ROS, suggesting that this compound A triggers autophagic cell death through ROS-mediated mechanisms. frontiersin.orgresearchgate.net The interplay between apoptosis and autophagy induced by this compound A ultimately leads to mitophagic cell death, a specific form of autophagy that targets mitochondria for degradation. researchgate.net

Cell LineAutophagic ResponseMediating Factor
Human Breast Cancer (MCF-7)Increased MDC staining, LC3-I to LC3-II conversion. researchgate.netReactive Oxygen Species (ROS) researchgate.net
Apoptosis Induction via Mitochondrial Pathways

Effects on Microtubule Dynamics and Cytoskeletal Integrity

The cytoskeleton, a dynamic network of protein filaments including microtubules, is crucial for maintaining cell shape, division, and intracellular transport. wikipedia.org Its integrity is a key target in various therapeutic strategies, particularly in cancer treatment where drugs that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis. wikipedia.org While direct studies detailing the effects of the specific compound this compound on microtubule dynamics are not extensively documented in current literature, the broader context of host-pathogen interactions involving the Cladosporium genus provides insight into potential mechanisms.

Pathogenic fungi have evolved strategies to manipulate the host's cellular machinery to facilitate infection, and the cytoskeleton is a primary target. mdpi.commdpi.com Fungal effectors can directly interact with and disrupt the organization of actin and microtubules, thereby compromising the host's immune response. mdpi.commdpi.comnih.gov For instance, some fungal pathogens release effectors that can depolymerize actin filaments or alter microtubule organization to aid their invasion. mdpi.commdpi.com This disruption can trigger or inhibit programmed cell death (hypersensitive response) in plant cells, depending on the specific interaction. nih.govnih.govscispace.com Although these findings relate to the broader pathogenic actions of fungi and not directly to the pharmacological effects of an isolated compound like this compound, they highlight the potential for fungal metabolites to possess cytoskeletal-modulating properties. The ability of fungi to produce compounds that interact with fundamental cellular structures like the cytoskeleton underscores a promising area for future research into the specific bioactivities of this compound.

Inactivation of Oncogenic Signaling Pathways (e.g., β-catenin/TCF pathway)

This compound A has been identified as a significant inhibitor of the β-catenin/T-cell factor (TCF) signaling pathway, a critical cascade often dysregulated in cancers such as colorectal cancer. nih.govnih.gov The mechanism of action involves the compound's ability to act as a ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov

Upon activation by this compound A, PPARγ initiates a series of events that culminate in the suppression of the β-catenin/TCF pathway. nih.gov Research has shown that treatment of human colorectal cancer cells (HT-29) with this compound A leads to the nuclear export of β-catenin and its subsequent degradation through the proteasome system. nih.govmdpi.com This reduction in nuclear β-catenin levels is crucial because β-catenin acts as a transcriptional co-activator with TCF to drive the expression of oncogenes like c-myc and cyclin D1. nih.govmdpi.com By promoting β-catenin's degradation, this compound A effectively reduces the transcription of these target genes, thereby inhibiting cell proliferation. nih.govmdpi.com

Furthermore, the activation of PPARγ by this compound A enhances the expression of E-cadherin. nih.govfrontiersin.org E-cadherin is a key component of cell-cell adhesion junctions, and its upregulation reinforces these connections, promoting a more differentiated and less metastatic cellular phenotype. nih.govnih.gov This dual action—promoting β-catenin degradation and upregulating E-cadherin—positions this compound A as a compound that can effectively inactivate this key oncogenic signaling pathway. nih.govmdpi.com

Antimicrobial Efficacy and Mechanisms

Antibacterial Activities against Pathogenic Strains

Metabolites from the Cladosporium genus have demonstrated a range of antibacterial activities against various pathogenic strains. While much of the research has focused on crude extracts or other compounds from the genus, these findings provide a basis for the potential antibacterial efficacy of this compound. nih.govagbioforum.orgagbioforum.org

Studies on extracts from Cladosporium velox have shown potent bactericidal effects against bacteria responsible for pneumonia and diarrhea. agbioforum.orgagbioforum.org For example, ethyl acetate (B1210297) extracts exhibited significant inhibition zones against Streptococcus pneumoniae, Klebsiella pneumoniae, Escherichia coli, and Salmonella typhimurium. agbioforum.org The Minimum Inhibitory Concentration (MIC) values for these crude extracts ranged from 1.25 to 2.5 mg/mL, indicating effective bacteriostatic activity. agbioforum.org Other studies on different Cladosporium species have identified various compounds with moderate to significant antibacterial properties. For instance, compounds isolated from a marine-derived Cladosporium sp. showed activity against Bacillus cereus, Staphylococcus epidermidis, and S. aureus, with MIC values ranging from 3.13 to 25.0 μM. nih.gov Another compound, Cladospolide B, was active against Enterococcus faecalis with a very low MIC of 0.31 μg/mL. nih.gov

While these results are promising, it is important to note that they often pertain to complex extracts or other specific metabolites from the Cladosporium genus, and not always to purified this compound itself. The data underscores the potential of this fungal genus as a source of novel antibacterial agents.

Fungal SourceCompound/ExtractPathogenic StrainMIC Value
Cladosporium sp. IS384Cladospolide BEnterococcus faecalis0.31 µg/mL
Cladosporium sp. RA07-1Compounds 21-23Bacillus cereus3.13 - 25.0 µM
Cladosporium sp. RA07-1Compounds 21-23Staphylococcus aureus3.13 - 25.0 µM
Cladosporium sp. RA07-1Compounds 21-23Escherichia coli3.13 - 25.0 µM
Cladosporium cladosporioides MA-299Cladocladosin A, Thiocladospolides F & GEdwardsiella tarda1.0 - 4.0 µg/mL
Cladosporium cladosporioides MA-299Cladocladosin APseudomonas aeruginosa4.0 µg/mL
Cladosporium veloxCrude Ethyl Acetate ExtractKlebsiella pneumoniae2.5 mg/mL
Cladosporium veloxCrude Ethyl Acetate ExtractSalmonella typhimurium2.5 mg/mL

This table presents a selection of antibacterial activities reported for various compounds and extracts isolated from the Cladosporium genus. Data is compiled from multiple sources. nih.govagbioforum.org

Antifungal Activities against Plant and Fungal Pathogens

This compound, also referred to as cladosporin (B1252801) in some literature, has demonstrated significant antifungal activity, particularly against plant pathogenic fungi. nih.gov Research involving bioassay-guided fractionation of extracts from the endophytic fungus Cladosporium cladosporioides led to the isolation of this compound and its analogues, which were then tested against a panel of plant pathogens. nih.gov

In these assays, this compound exhibited potent growth inhibition against several species of Colletotrichum, the causative agent of anthracnose disease. nih.gov At a concentration of 30 μM, this compound inhibited the growth of Colletotrichum acutatum by 92.7%, Colletotrichum fragariae by 90.1%, and Colletotrichum gloeosporioides by 95.4%. nih.gov Its efficacy was notably higher than the standard fungicide azoxystrobin (B1666510) under the same conditions. nih.gov The compound also showed significant activity against Phomopsis viticola, with 79.9% growth inhibition at the same concentration. nih.gov

The structural analogue, isocladosporin, also displayed moderate antifungal effects, suggesting that specific structural features of the this compound nucleus are essential for its potent activity. nih.gov These findings highlight this compound as a promising natural compound for the development of new agrochemical fungicides to manage plant diseases. nih.gov

Compound (at 30 µM)Fungal PathogenGrowth Inhibition (%)
This compound (Cladosporin)Colletotrichum acutatum92.7%
This compound (Cladosporin)Colletotrichum fragariae90.1%
This compound (Cladosporin)Colletotrichum gloeosporioides95.4%
This compound (Cladosporin)Phomopsis viticola79.9%
IsocladosporinColletotrichum fragariae50.4%
IsocladosporinColletotrichum gloeosporioides60.2%
IsocladosporinPhomopsis viticola83.0%

This table summarizes the antifungal activity of this compound (Cladosporin) and Isocladosporin against various plant pathogens at a concentration of 30 µM. Data is from studies on metabolites from Cladosporium cladosporioides. nih.gov

Enzyme Modulation and Inhibition

PPARγ Agonism

This compound A and its oxidized form, this compound B, are recognized as natural agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govunimi.itresearchgate.net PPARγ is a nuclear receptor that plays a central role in regulating lipid and glucose metabolism, cell differentiation, and inflammation. researchgate.netfrontiersin.org The interaction of Cladosporols with PPARγ is a key mechanism underlying many of their observed biological effects, including their anticancer and anti-adipogenic activities. mdpi.comunimi.itresearchgate.net

Studies have shown that this compound A acts as a full PPARγ agonist, similar to synthetic drugs like rosiglitazone. unimi.it In contrast, this compound B functions as a partial agonist, exhibiting a lower affinity for the receptor and a reduced transactivation potential. unimi.it This difference in agonistic activity leads to distinct biological outcomes. For instance, while both compounds inhibit the proliferation of colon cancer cells, this compound B, the partial agonist, is reportedly more efficient at inducing apoptosis. unimi.it

The activation of PPARγ by Cladosporols initiates a cascade of gene expression changes. In colorectal cancer cells, this leads to the upregulation of the cell cycle inhibitor p21waf1/cip1 and the downregulation of cyclins, resulting in cell cycle arrest. nih.govunimi.it This PPARγ-mediated mechanism is also responsible for the inactivation of the β-catenin pathway, as previously described. nih.govmdpi.com In the context of adipogenesis, this compound-mediated PPARγ activation paradoxically inhibits the differentiation of preadipocytes into mature fat cells, demonstrating the complex and cell-type-specific consequences of PPARγ modulation. unimi.itresearchgate.net

Acetylcholinesterase Inhibition

Certain compounds derived from Cladosporium species have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. For instance, an endophytic fungus, Cladosporium uredinicola, isolated from Tinospora cordifolia, exhibited significant AChE inhibitory activity, with a maximum inhibition of 95.8%. pharmascholars.com Further studies on Cladosporium cladosporioides isolated from a mangrove plant led to the identification of several polyketides. nih.gov Among these, ent-cladospolide F showed enzymatic inhibitory activity against acetylcholinesterase. nih.gov In a separate investigation, a new ceramide, cladamide, isolated from the marine-derived endophytic fungus Cladosporium cladosporioides, along with other compounds, was evaluated for its AChE inhibitory potential. researchgate.net Para-coumaric acid, also isolated in this study, showed the highest activity, followed by stigmasterol-3-O-β-D-glucoside and cladamide. researchgate.net The results were further validated by molecular docking studies. researchgate.net

Compound/ExtractSource OrganismIC50 Value (µM)Reference
ent-cladospolide FCladosporium cladosporioides40.26 nih.gov
CladamideCladosporium cladosporioides0.099 ± 0.005 researchgate.net
para-Coumaric acidCladosporium cladosporioides0.057 ± 0.003 researchgate.net
Stigmasterol-3-O-β-D-glucosideCladosporium cladosporioides0.068 ± 0.003 researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov A novel PTP1B inhibitor, Cladosporamide A, was isolated from the culture broth of an Indonesian marine sponge-derived Cladosporium sp. researchgate.netnih.govexlibrisgroup.com.cn This compound was found to modestly inhibit PTP1B activity. researchgate.netnih.gov

CompoundSource OrganismIC50 Value (µM)Reference
Cladosporamide ACladosporium sp.48 researchgate.netnih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors play a role in managing postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. mdpi.comwikipedia.org An endophytic Cladosporium sp. isolated from Tinospora cordifolia was found to produce a potent alpha-glucosidase inhibitor. nih.govresearchgate.net This inhibitor, identified as a phenolic compound with amine groups, demonstrated a noncompetitive type of inhibition in vitro. nih.govresearchgate.net The study highlighted the potential of this inhibitor as a biocontrol agent due to its insecticidal activity against Spodoptera litura, which was attributed to the in vivo inhibition of α-glycosidases in the insect's gut. nih.govresearchgate.net

The mechanism of alpha-glucosidase inhibitors involves the reversible inhibition of membrane-bound intestinal alpha-glucosidases, which are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides. wikipedia.org By slowing down this process, these inhibitors reduce the rate of glucose absorption into the bloodstream. wikipedia.org

Antioxidant Properties and Radical Scavenging Activity

Antioxidant activity is a crucial biological property, and various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are used for its evaluation. mdpi.comcabidigitallibrary.orge3s-conferences.org Extracts from endophytic Cladosporium species have shown potential antioxidant activity. For example, an endophytic fungus from the plant Vateria indica, identified as a Cladosporium species, was found to produce extracts with antioxidant capabilities as demonstrated by DPPH and ABTS assays. researchgate.net The antioxidant potential is often attributed to the presence of phenolic compounds. cabidigitallibrary.org These assays measure the ability of a compound to scavenge stable free radicals, with the activity often expressed as an IC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. mdpi.come3s-conferences.org

Phytotoxicity and Allelopathic Interactions

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. researchgate.netfrontiersin.org These biochemicals, known as allelochemicals, can have phytotoxic effects, inhibiting the germination and growth of neighboring plants. mdpi.comnih.gov This has led to research into the potential of allelopathic compounds as natural herbicides. mdpi.com Some studies have investigated the antifungal activity of various extracts against Cladosporium species, indicating its role in allelopathic interactions as a target organism. researchgate.net The release of phytotoxic compounds from one plant can create a chemical barrier, affecting the establishment and development of other plants in its vicinity. nih.govnih.gov The mechanism of phytotoxicity can involve the induction of oxidative stress in the target plant. nih.gov

Regulation of Adipogenesis and Metabolic Processes

Adipogenesis is the process of cell differentiation by which preadipocytes develop into mature adipocytes. jomes.org this compound A and this compound B, secondary metabolites from the fungus Cladosporium tenuissimum, have been shown to inhibit adipogenesis in murine 3T3-L1 preadipocytes. unifi.itnih.govunimi.it These compounds were observed to inhibit the storage of lipids in mature adipocytes without affecting the proliferation of preadipocytes. unifi.itnih.gov

Mechanistically, this compound A and B downregulate the mRNA and protein levels of key adipogenic markers. unifi.itnih.gov This includes early markers such as CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ), as well as late differentiation markers like fatty acid binding protein 4 (aP2), lipoprotein lipase (B570770) (LPL), fatty acid synthase (FASN), glucose transporter type 4 (GLUT-4), adiponectin, and leptin. unifi.itnih.govunimi.it By suppressing these crucial regulators, cladosporols effectively halt the differentiation process of preadipocytes into mature fat cells. unifi.itunimi.it

CompoundCell LineEffectKey Markers DownregulatedReference
This compound A3T3-L1Inhibited adipocyte differentiation and lipid storageC/EBPα, PPARγ, aP2, LPL, FASN, GLUT-4, Adiponectin, Leptin unifi.itnih.govunimi.it
This compound B3T3-L1Inhibited adipocyte differentiation and lipid storageC/EBPα, PPARγ, aP2, LPL, FASN, GLUT-4, Adiponectin, Leptin unifi.itnih.govunimi.it

Modulation of Adipokine Expression

The chemical compound this compound, particularly its isoforms this compound A and this compound B, has been shown to exert significant influence over the expression and secretion of key adipokines, the signaling proteins synthesized by adipose tissue. Research into its mechanisms reveals a complex regulatory role, primarily centered on adipocyte differentiation and the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. unimi.itmdpi.comunifi.it Studies utilizing the murine 3T3-L1 preadipocyte cell line have been instrumental in elucidating these effects. unimi.itresearchgate.net

Investigations have demonstrated that this compound A and this compound B inhibit the differentiation of preadipocytes into mature adipocytes. unimi.itnih.gov A direct consequence of this antiadipogenic activity is the altered expression of terminal differentiation markers, including the adipokines leptin and adiponectin. unifi.itnih.gov Both mRNA and protein levels of leptin and adiponectin are downregulated within this compound-treated 3T3-L1 cells, confirming a strong inhibition of the adipogenesis process. unimi.itunifi.it

However, the impact of this compound on adipokine levels is nuanced, distinguishing between intracellular expression and extracellular secretion. While the synthesis of both leptin and adiponectin inside the cell is diminished, their secretion into the surrounding environment is differentially regulated. unimi.itmdpi.com This suggests that Cladosporols interfere with the pathways governing the production and availability of crucial hormones secreted by differentiated adipocytes. mdpi.comunifi.itresearchgate.net

Leptin Regulation

Research indicates that both this compound A and this compound B reduce the expression and secretion of leptin. mdpi.comresearchgate.net In studies with 3T3-L1 adipocytes, treatment with either this compound isoform led to a decrease in leptin levels both within the cells and in the culture medium. unifi.it This stands in contrast to untreated differentiated adipocytes, where leptin expression is typically higher. unifi.it

Adiponectin Regulation

The modulation of adiponectin presents a contrasting and particularly noteworthy effect. While this compound A and B decrease the expression of adiponectin at the cellular level, they concurrently stimulate its secretion into the extracellular medium. unimi.itmdpi.comunifi.itresearchgate.net This increased availability of adiponectin in the conditioned medium from this compound-treated adipocytes is a key research finding. unimi.itmdpi.com Adiponectin is known to have robust anti-proliferative and pro-apoptotic activities, in contrast to leptin which can act as a mitogenic and anti-apoptotic factor. unimi.it The inverse regulation of these two adipokines is a significant aspect of this compound's biological activity. unimi.itunimi.it

The following tables summarize the observed effects of this compound A and B on adipokine expression and secretion in the 3T3-L1 adipocyte model.

Table 1: Effect of this compound on Intracellular Adipokine Expression in 3T3-L1 Adipocytes

Compound Adipokine Effect on mRNA Level Effect on Protein Level Reference
This compound A Leptin Decreased Downregulated unimi.itunifi.it
This compound B Leptin Decreased Downregulated unimi.itunifi.it
This compound A Adiponectin Decreased Downregulated unimi.itunifi.it

Table 2: Effect of this compound on Adipokine Secretion from 3T3-L1 Adipocytes into Culture Medium

Compound Adipokine Effect on Secreted Level Reference
This compound A Leptin Reduced unifi.itresearchgate.net
This compound B Leptin Reduced unifi.itresearchgate.net
This compound A Adiponectin Stimulated / Increased unimi.itmdpi.comunifi.it

Computational and in Silico Studies for Bioactivity Prediction

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). researchgate.net This analysis helps in understanding the binding affinity and interaction patterns, which are crucial for a compound's biological activity.

Several studies have utilized molecular docking to investigate the potential of Cladosporol and its derivatives as anticancer agents, particularly against breast cancer. A common target for these studies is the estrogen receptor-alpha (ERα), a key protein in the development of hormone-dependent breast cancer. researchgate.net

In one such study, 123 bioactive compounds from Cladosporium spp., including this compound H, were screened against the ERα protein (PDB: 6CBZ). nih.govresearchgate.net The results identified this compound H as one of the top compounds with a high binding affinity. nih.gov Similarly, another investigation focused on this compound and its acyl derivatives, docking them against the same receptor using Molegro Virtual Docker (MVD) software. researchgate.net This study found that a derivative, this compound octanoate, exhibited the lowest rerank score (RS), which indicates a high affinity between the ligand and the receptor. researchgate.net The validity of the docking process was confirmed by a low Root Mean Square Deviation (RMSD) value of 1.195 Å. researchgate.net

The primary interactions observed between this compound derivatives and the receptor are typically hydrophobic interactions and hydrogen bonds, which stabilize the ligand-receptor complex. researchgate.net The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction.

CompoundBinding Affinity (kcal/mol)Reference Compound (17β-Estradiol) Affinity (kcal/mol)SourceThis compound H-10.3-10.2 nih.govresearchgate.netresearchgate.netAltertoxin X-10.5-10.2 nih.govresearchgate.netresearchgate.net

This table summarizes the binding affinities of this compound H and a related compound, Altertoxin X, compared to the reference ligand 17β-Estradiol. The strong negative values indicate high binding potential to the estrogen receptor-alpha. nih.govresearchgate.netresearchgate.net

Another study highlighted this compound A as a new ligand for the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov This interaction was shown to mediate the anti-proliferative action of this compound A in colorectal cancer cells. nih.gov

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. mdpi.com This method provides insights into the dynamic behavior of the complex, confirming whether the interactions identified in docking are maintained. researchgate.netmdpi.com

Studies on bioactive compounds from Cladosporium spp. have employed MD simulations to validate the docking results. nih.govresearchgate.net For instance, after docking this compound H and Altertoxin X against the estrogen receptor-alpha, MD simulations were used to confirm the stability of the top-ranked complexes. nih.govresearchgate.net The simulations analyze parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the receptor's active site, forming a stable complex. mdpi.com

In one study investigating this compound derivatives, the stability of the complexes was identified using the CABS-flex 2.0 server. researchgate.net While the detailed results often focus on the most potent compound in a series (such as Altertoxin X in one case), the application of this method is crucial for validating the potential of related compounds like this compound H. nih.govresearchgate.net The stability demonstrated in these simulations supports the compound's potential to act as a consistent inhibitor or modulator of the target protein. mdpi.com

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govwikipedia.org In drug discovery, DFT studies provide insights into the electronic properties of a compound, such as its reactivity, stability, and the distribution of electron density. nih.gov These properties are fundamental to how a molecule interacts with a biological target. arxiv.org

An integrated computational approach for screening bioactive compounds from Cladosporium spp. included the use of DFT alongside molecular docking and MD simulations. nih.govresearchgate.net The purpose of employing DFT in this context is to analyze the electronic characteristics of promising compounds like this compound H. nih.govresearchgate.net By calculating properties derived from the electron density, researchers can better understand the molecule's reactivity and the nature of its chemical bonds, which complements the interaction data from docking and MD simulations. nih.gov

Advanced Methodologies in Cladosporol Research

Chromatographic Separation and Purification Techniques

The isolation and purification of cladosporol from complex fermentation broths are critical steps that rely on advanced chromatographic techniques. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govbritannica.com The choice of chromatographic method depends on the physicochemical properties of the target compound, such as size, charge, and hydrophobicity. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for separating natural products like this compound. mdpi.comresearchgate.net As a liquid-liquid partition method, HSCCC avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with other techniques. mdpi.com In one study, HSCCC was used in a stepwise elution mode with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water to separate sulfur-containing diketopiperazines from a marine fungus, Cladosporium sp. mdpi.comresearchgate.net This initial HSCCC separation yielded a significant amount of one compound at high purity and a mixture of two others, which were then further purified by preparative High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

HPLC is another indispensable tool in the purification of this compound and its derivatives. It utilizes a liquid mobile phase to separate compounds based on their interaction with a solid stationary phase packed in a column. Preparative HPLC is often used as a final polishing step to achieve high purity of the isolated compounds. For example, after an initial separation by HSCCC, a mixture of cladosporin (B1252801) A and haematocin (B1248818) was successfully separated using preparative HPLC with an ODS-A column and an isocratic mobile phase of 55% aqueous methanol. mdpi.comresearchgate.net

Cell Culture Models for Mechanistic Studies

Cell culture models are fundamental tools for investigating the biological activities and mechanisms of action of compounds like this compound. mdpi.com These in vitro systems allow for controlled experiments to study cellular processes such as cell survival, cell cycle regulation, and apoptosis. nih.gov Primary cell cultures, derived directly from tissue, are particularly valuable as they retain a phenotype that closely resembles the in vivo state of the cells. mdpi.com

In the context of this compound research, various cancer cell lines have been employed to study its anti-cancer properties. For instance, this compound A, isolated from Cladosporium cladosporioides, was shown to be effective against the MCF-7 breast cancer cell line. researchgate.net Studies using these cell culture models have revealed that this compound can induce apoptosis through a ROS-mediated mitochondrial pathway and upregulate the expression of the p21 protein, which is involved in apoptosis and autophagy. researchgate.net

The development of more complex cell culture models, such as 2D and 3D co-cultures, allows for a more accurate simulation of the in vivo environment. frontiersin.org These models can incorporate different cell types to mimic the interactions that occur within a tissue, providing a more comprehensive understanding of a compound's effects. frontiersin.org For example, mechanistic studies on alternol and alteronol, isomers of this compound, in various cancer cell lines have demonstrated their ability to induce cell cycle arrest and trigger apoptotic cell death. nih.govfrontiersin.org

Gene Manipulation and Expression Analysis

Understanding the genetic basis of this compound's effects and the regulation of its biosynthetic pathway involves gene manipulation and expression analysis techniques. These methods allow researchers to identify genes involved in specific biological processes and to study how their expression levels change in response to various stimuli.

Real-time reverse transcription PCR (RT-qPCR) is a widely used technique to quantify gene expression levels. In studies of the fungus Cladosporium fulvum, RT-qPCR has been used to monitor the expression of effector genes, such as CfPhiA, Ecp6, Ecp7, and Avr9, during its interaction with tomato plants. researchgate.net This analysis has shown that the expression of these genes is induced during a compatible interaction, highlighting their role in the infection process. researchgate.net Similarly, the expression of cysteine-rich polycomb-like protein (CPP) genes in tomato has been shown to be upregulated in response to inoculation with C. fulvum. mdpi.com

Gene silencing techniques, such as virus-induced gene silencing (VIGS), are powerful tools for studying gene function. By specifically silencing a target gene, researchers can observe the resulting phenotypic changes and infer the gene's role. For example, silencing the SlCPP3 gene in tomato provided evidence for its involvement in the response to drought stress. mdpi.com Furthermore, genome sequencing and comparative genomics of C. fulvum and related species have revealed insights into the evolution of pathogenicity and the conservation of gene clusters involved in the production of secondary metabolites. nih.gov The identification of candidate resistance genes, like the Cf-16 gene in tomato, often relies on genetic mapping and requires further functional verification through expression pattern analysis. frontiersin.org

Structural Activity Relationship (SAR) Investigations

Structural Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. oncodesign-services.com These investigations involve synthesizing and testing a series of structurally related compounds to identify the key chemical features responsible for their effects. oncodesign-services.com This information is invaluable for designing new compounds with improved potency and selectivity. oncodesign-services.com

The core of SAR is to systematically modify a molecule's structure and observe the impact on its biological activity. oncodesign-services.com For this compound and its analogs, this involves comparing the activities of different isomers and derivatives. For example, isocladosporin, a diastereoisomer of cladosporin, has been studied to understand how the configuration at a specific carbon atom affects its inhibitory activity. researchgate.net The comparison between alternol and alteronol, which differ by the oxidation of a hydroxyl group to a carbonyl group, provides insights into the importance of this functional group for their anti-cancer effects. frontiersin.org

Computational methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and dynamics simulations, are increasingly used in SAR studies. oncodesign-services.com These in silico approaches can predict the biological activity of new compounds and investigate their interactions with biological targets at a molecular level. oncodesign-services.comresearchgate.net The analysis of "activity cliffs," where small structural changes lead to large differences in potency, is particularly important for guiding the optimization of lead compounds. ucp.edu.pk By elucidating these relationships, SAR studies accelerate the drug discovery process and enhance the potential for developing this compound-based therapeutics. oncodesign-services.com

Future Research Directions and Translational Potential

Elucidation of Undiscovered Biosynthetic Pathways

While the polyketide origin of many fungal metabolites is well-established, the specific biosynthetic pathways leading to the formation of Cladosporol and its various analogues remain largely uncharted territory. nih.govresearchgate.net Fungi possess a remarkable capacity for generating chemical diversity, and their genomes often contain numerous "silent" or poorly expressed secondary metabolite gene clusters. asm.orgresearchgate.net Future research will likely employ a combination of genomics, transcriptomics, and metabolomics to identify and characterize the complete biosynthetic gene cluster responsible for this compound production.

Key research questions in this area include:

Identification of the core polyketide synthase (PKS): Pinpointing the specific PKS gene that initiates the carbon skeleton assembly of this compound.

Characterization of tailoring enzymes: Understanding the roles of enzymes such as oxidases, reductases, and transferases that modify the initial polyketide backbone to create the final this compound structure. nih.gov

Regulatory mechanisms: Investigating the genetic and environmental factors that control the expression of the this compound biosynthetic gene cluster.

Unraveling these pathways is not only of fundamental scientific interest but also crucial for the future biotechnological production of this compound and the engineered biosynthesis of novel, potentially more potent analogues. nih.gov

Comprehensive Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are essential for the rational design of new and improved therapeutic agents. researchgate.netnih.gov For this compound and its analogues, SAR studies have provided initial insights into the structural features crucial for their bioactivities.

For instance, research on cladosporin (B1252801) analogues has highlighted the importance of specific chemical positions for their antifungal activity. mdpi.com The configuration at C-6' and hydroxylation at C-5' have been shown to significantly influence the antifungal spectrum and potency. mdpi.com Similarly, the epoxy-alcohol moiety in this compound is believed to be critical for its inhibitory activity against β-1,3-glucan synthetase, an important fungal cell wall biosynthesis enzyme. mdpi.com

Future SAR studies should systematically explore the following:

Modification of functional groups: Synthesizing and testing a wide range of this compound derivatives with modifications at key positions to determine their impact on activity.

Dimeric variations: Investigating how different dimeric linkages and monomeric units in this compound-type compounds affect their biological properties.

Computational modeling: Employing in silico methods, such as molecular docking, to predict the interactions of this compound analogues with their biological targets and guide the synthesis of more effective compounds. unnes.ac.id

Table 1: Key Structural Features of this compound Analogues and Their Impact on Bioactivity
Structural Feature/ModificationObserved Effect on BioactivityReference
R configuration at C-6' in IsocladosporinDecreased antifungal activity against Colletotrichum spp., slightly increased against Phomopsis spp. mdpi.com
Hydroxylation of C-5' in 5'-hydroxyasperentinLoss of antifungal activity against Colletotrichum spp. and decreased selectivity against Phomopsis spp. mdpi.com
Epoxy-alcohol moietyImportant for the inhibitory activity against β-1,3-glucan synthetase. mdpi.com

Exploration of Novel Biological Targets and Mechanisms

Initial studies have revealed that this compound and its analogues exert their effects through various mechanisms, but a comprehensive understanding of their molecular targets is still developing. This compound A has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating metabolism, cell proliferation, and inflammation. nih.gov This interaction underlies its ability to inhibit the proliferation of colorectal and prostate cancer cells. nih.gov

Furthermore, this compound A has been shown to induce apoptosis in human breast cancer cells by disrupting microtubule dynamics, increasing the expression of the pro-apoptotic protein p21, and mediating mitochondrial pathways. nih.gov this compound B, the oxidized form of this compound A, also demonstrates antiproliferative and pro-apoptotic properties. nih.gov

Future research should focus on:

Target identification and validation: Utilizing techniques like affinity chromatography and proteomics to identify new protein targets of this compound.

Signaling pathway analysis: Elucidating the downstream signaling cascades affected by this compound binding to its targets.

Mechanism of action in different cell types: Investigating how the cellular context influences the biological response to this compound.

Effector protein studies: Investigating effector proteins from pathogenic Cladosporium species, which could reveal novel targets in host organisms. frontiersin.org

Applications in Agricultural and Environmental Biotechnology

The genus Cladosporium is recognized for its potential in both agricultural and environmental applications, and its secondary metabolites, including this compound, are key to these capabilities. researchgate.netnih.gov

Agricultural Biotechnology: Cladosporium species have demonstrated potential as biocontrol agents against various plant pathogens and insect pests. jst.go.jp They can protect plants from biotic and abiotic stresses and promote plant growth. mdpi.comresearchgate.net The antifungal properties of this compound and its analogues against plant pathogenic fungi like Colletotrichum and Phomopsis species make them promising candidates for the development of new bio-fungicides. mdpi.com Future work should aim to:

Develop stable formulations of this compound for field application.

Investigate its spectrum of activity against a wider range of plant pathogens.

Assess its compatibility with other integrated pest management (IPM) strategies.

Environmental Biotechnology: Cladosporium species have shown a remarkable ability to degrade various environmental pollutants. walshmedicalmedia.combiologydiscussion.com They have been implicated in the breakdown of petroleum hydrocarbons and the detoxification of pesticides. biologydiscussion.com Recent studies have highlighted the efficacy of Cladosporium in removing multiple micropollutants of emerging concern from water, employing diverse strategies like oxidation, methylation, and carboxylation. biorxiv.org This suggests a role for this compound and its related enzymes in bioremediation. Research in this area should explore:

The specific role of this compound and associated enzymes in the degradation of pollutants.

The potential for using Cladosporium or its enzymes in bioreactors for wastewater treatment.

The genetic engineering of Cladosporium to enhance its bioremediation capabilities.

Development of Biotechnological Production Methods for this compound and Analogues

To fully realize the translational potential of this compound, efficient and scalable production methods are essential. Fermentation of Cladosporium species remains the primary source of this compound. mdpi.comnih.gov However, yields can be variable and downstream processing complex. Future efforts in biotechnological production should focus on:

Q & A

Q. What are the primary mechanisms through which Cladosporol A exerts its antiproliferative effects in colon cancer cells?

this compound A induces G1-phase cell cycle arrest by upregulating p21waf1/cip1, a cyclin-dependent kinase inhibitor, and downregulating cyclin D1, cyclin E, CDK2, and CDK4. This mechanism is validated using fluorescence-activated cell sorting (FACS) on synchronized HT-29 cells and Western blotting for protein expression analysis. Dose-dependent reversibility (5–20 μM) suggests cytostatic rather than cytotoxic activity at lower concentrations .

Q. Which experimental models are most suitable for studying this compound's bioactivity?

Human colon cancer-derived cell lines (HT-29, SW480, CaCo-2) are standard models, with HT-29 showing the highest sensitivity due to genotype-specific responses. Synchronization protocols (e.g., serum starvation) are critical for studying cell cycle arrest. PPARγ transactivation assays in HEK293 cells are used to compare this compound’s agonistic activity against reference compounds like rosiglitazone .

Q. What standard assays are used to quantify this compound-induced cell cycle arrest?

  • FACS analysis : To assess cell cycle distribution in synchronized cells.
  • Lipid peroxidation assays : To measure reactive oxygen species (ROS) via malondialdehyde (MDA) production.
  • Kinase activity assays : Histone H1-associated CDK2 kinase inhibition confirms functional consequences of p21 upregulation .

Q. How does this compound A modulate PPARγ activity compared to known agonists?

this compound A acts as a full PPARγ agonist with potency comparable to rosiglitazone, as shown in transient transfection assays. Docking studies reveal its interaction with the PPARγ ligand-binding domain (LBD), while this compound B, a structural analog, exhibits partial agonism due to altered binding interactions .

Q. What are the recommended statistical approaches for analyzing this compound's dose-response effects?

Data from viability assays, FACS, and Western blotting should be reported as means ± SD from ≥3 independent experiments. Student’s t-test is used to compare treatment groups, with significance thresholds (e.g., P < 0.05) indicated for dose-response trends .

Advanced Research Questions

Q. How do contradictory findings regarding this compound A and B's PPARγ activation inform structural optimization strategies?

this compound B’s reduced transactivation potential (partial PPARγ agonism) compared to this compound A highlights the role of oxidation-driven structural changes. Docking studies suggest that hydroxyl group positioning in the LBD affects agonist efficacy. Researchers should prioritize molecular dynamics simulations to optimize PPARγ binding while retaining antiproliferative activity .

Q. What methodological considerations are critical when interpreting proteomic data from this compound-treated cells?

Proteome analysis must account for context-dependent signaling cross-talk. For example, this compound A activates ERK/JNK pathways, which indirectly modulate p21 expression. Researchers should combine proteomics with pathway-specific inhibitors (e.g., MEK inhibitors PD98059/UO126) to validate causal relationships .

Q. How can researchers reconcile dose-dependent reversibility of this compound A's effects with its proposed cytostatic mechanism?

Lower doses (5–10 μM) induce reversible G1 arrest, while 20 μM causes irreversible proliferation inhibition. Experimental designs should include long-term recovery assays and ROS scavengers (e.g., apocynin) to differentiate cytostatic vs. oxidative stress-mediated effects .

Q. What integrative approaches are needed to map cross-talk between MAPK pathways and cell cycle regulation in this compound studies?

Co-immunoprecipitation (Co-IP) and phospho-specific antibodies can identify direct interactions between MAPK components (e.g., pERK, pJNK) and cell cycle regulators. Time-course experiments are essential to establish temporal activation patterns .

Q. How should researchers address conflicting evidence on p21waf1/cip1 induction mechanisms in different cellular contexts?

p21 induction in HT-29 cells is Sp1-dependent and p53-independent, as shown by promoter mutagenesis assays. In p53-mutant models, alternative pathways (e.g., MAPK/ROS) should be investigated. Comparative studies across cell lines with varying p53 status are recommended .

Methodological Guidelines

  • Experimental Reproducibility : Follow detailed protocols for synchronization, dose calibration, and inhibitor pretreatment to ensure consistency .
  • Data Contradiction Analysis : Use orthogonal assays (e.g., RT-PCR + Western blotting) to confirm protein/mRNA correlations. Report negative results transparently .
  • Structural Studies : Combine docking simulations with site-directed mutagenesis of PPARγ LBD to validate binding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.